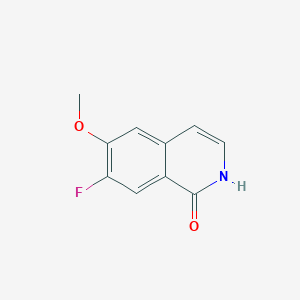

3-(Bromomethyl)-4-fluorobenzoic acid

Vue d'ensemble

Description

3-(Bromomethyl)-4-fluorobenzoic acid is a compound that is not directly discussed in the provided papers, but its structural relatives and synthesis methods are mentioned. The compound is likely to be of interest due to its potential applications in various fields such as pharmaceuticals, material science, and as a precursor for radioligands in PET imaging .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can provide insights into potential methods for synthesizing this compound. For instance, the synthesis of 3-bromo-2-fluorobenzoic acid was achieved with an overall yield of 38% using bromination, hydrolysis, diazotization, and deamination starting from 2-amino-6-fluorobenzonitrile . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the structure of similar compounds has been studied. For example, solvatomorphism in 3-fluorobenzoylaminophenyl 3-fluorobenzoate was investigated, revealing the importance of strong hydrogen bonds and weak intermolecular interactions involving disordered fluorine . These findings suggest that this compound may also exhibit interesting supramolecular characteristics due to the presence of fluorine and the potential for hydrogen bonding.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do discuss reactions of structurally related compounds. For example, the stability-indicating HPLC-UV method for the determination of 4-bromomethyl-3-nitrobenzoic acid showed that the compound is labile under acid and alkaline conditions, forming a major degradation product . This suggests that this compound may also be sensitive to hydrolytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the use of 3-(4-bromobenzoyl)-2-quinolinecarboxaldehyde as a fluorogenic derivatization reagent for amino acids and catecholamines indicates that brominated aromatic compounds can be highly reactive and useful in analytical chemistry . Additionally, the development of a highly sensitive fluorogenic reagent for carboxylic acids suggests that the bromomethyl group in this compound could confer similar reactivity .

Applications De Recherche Scientifique

Organolithium Reagents

- Reactions with 2-Halobenzoic Acids : The study by Gohier, Castanet, and Mortier (2003) explores the reactions of organolithium reagents with unprotected 2-halobenzoic acids. It reveals selective lithiation adjacent to the carboxylate in 2-chloro/bromobenzoic acids, forming dianions that can be trapped or isomerized, leading to various chemical pathways (Gohier, Castanet, & Mortier, 2003).

Fluorobenzoate Biodegradation

- Anaerobic Transformation of Phenol : Research by Genthner, Townsend, and Chapman (1989) uses fluorophenols to study the anaerobic transformation of phenol to benzoate, demonstrating how the position of the fluorine atom impacts the transformation process and the accumulation of fluorobenzoic acids (Genthner, Townsend, & Chapman, 1989).

- Biodegradation by Sphingomonas sp. HB-1 : Boersma et al. (2004) describe the biodegradation of 3-fluorobenzoate by Sphingomonas sp. HB-1, providing insights into the catabolic pathway and the formation of various fluorinated compounds, which is significant for understanding environmental breakdown processes (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Synthesis and Chemical Properties

- Synthesis of 3-Bromo-2-fluorobenzoic Acid : A study by Zhou Peng-peng (2013) details the synthesis of 3-bromo-2-fluorobenzoic acid, showcasing methods that can potentially be applied to 3-(bromomethyl)-4-fluorobenzoic acid synthesis (Zhou Peng-peng, 2013).

- Luminescent Properties in Lanthanide Complexes : Monteiro et al. (2015) explore how 4-fluorobenzoate ligands affect the luminescent and structural properties of lanthanide complexes, which may be relevant to the structural analysis and functional properties of similar compounds (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Environmental Impact and Applications

- **Highly Weathered Soil and Groundwater Systems**: Seaman's (1998) research investigates the transport properties of fluorobenzoate compounds in highly weathered soils, which could provide insights into the environmental behavior of related compounds like this compound (Seaman, 1998).

Biological Activity and Medical Applications

- Antibacterial Activity of Cd(II) Complexes : Sertçelik and Durman (2020) synthesize new complexes of Cd(II) with 3-/4-fluorobenzoates and study their antibacterial resistance, which may guide similar investigations in complexes involving this compound (Sertçelik & Durman, 2020).

Fluorogenic Applications in HPLC

- Fluorogenic Reagent for Carboxylic Acid : Yamaguchi et al. (1985) describe a fluorogenic reagent for carboxylic acids in high-performance liquid chromatography, providing a basis for understanding the potential use of this compound in analytical chemistry (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).

Safety and Hazards

The safety data sheets for related compounds, methyl 4-(bromomethyl)benzoate and methyl 3-(bromomethyl)benzoate, indicate that these compounds are harmful if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is reasonable to assume that 3-(Bromomethyl)-4-fluorobenzoic acid might have similar hazards.

Mécanisme D'action

Target of Action

Bromomethyl groups are often used in the synthesis of bioactive compounds, and benzoic acid derivatives have been implicated in various biological activities .

Mode of Action

Bromomethyl groups are often involved in nucleophilic substitution reactions . The bromomethyl group can be replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond . This can result in changes to the structure and function of the target molecule.

Biochemical Pathways

Benzoic acid derivatives can participate in various biochemical reactions, including suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide to form a new carbon-carbon bond .

Result of Action

The compound’s ability to participate in nucleophilic substitution reactions and suzuki-miyaura cross-coupling reactions suggests that it could potentially modify the structure and function of target molecules .

Action Environment

The action, efficacy, and stability of 3-(Bromomethyl)-4-fluorobenzoic acid can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity . Additionally, the presence of other molecules in the environment can also influence the compound’s action.

Propriétés

IUPAC Name |

3-(bromomethyl)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKFCEMXGKVBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603754 | |

| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89540-20-5 | |

| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

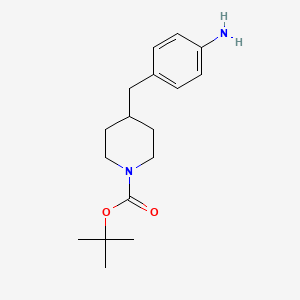

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)

![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)